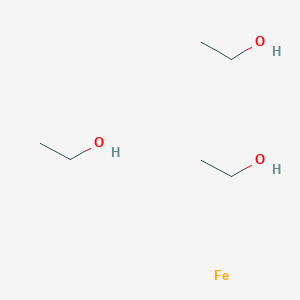![molecular formula C24H24N6O3 B12530444 Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide CAS No. 864849-95-6](/img/structure/B12530444.png)
Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetylamino and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylaminophenylhydrazine with 4-nitrophenylhydrazine under controlled conditions to form the diazenyl intermediate. This intermediate is then subjected to further reactions with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the diazenyl groups into amines.
Substitution: The acetylamino groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound’s diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Acetic acid, 2-phenylethyl ester: Similar in structure but lacks the diazenyl and acetylamino groups.
Acetic acid, 2-(4-acetylamino-6-methyl-(1,3,5)triazine-2-yl)-phenyl ester: Contains a triazine ring instead of the diazenyl group.
2-Acetylamino-3-(4-hydroxy-phenyl)-propionic acid: Similar acetylamino group but different overall structure.
Uniqueness
The uniqueness of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide lies in its complex structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
864849-95-6 |
|---|---|
分子式 |
C24H24N6O3 |
分子量 |
444.5 g/mol |
IUPAC名 |
N-[4-[2-[4-[(4-acetamidophenyl)diazenyl]phenyl]-2-acetylhydrazinyl]phenyl]acetamide |
InChI |
InChI=1S/C24H24N6O3/c1-16(31)25-19-4-8-21(9-5-19)27-28-22-12-14-24(15-13-22)30(18(3)33)29-23-10-6-20(7-11-23)26-17(2)32/h4-15,29H,1-3H3,(H,25,31)(H,26,32) |
InChIキー |
FQQADGWQOIOLBV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NN(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
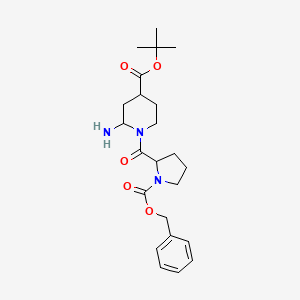
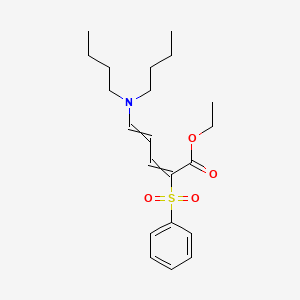
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

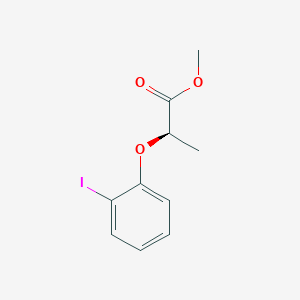
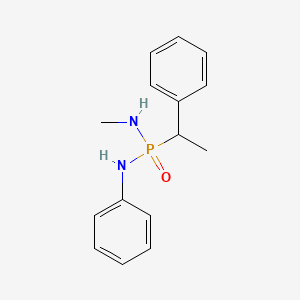
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
